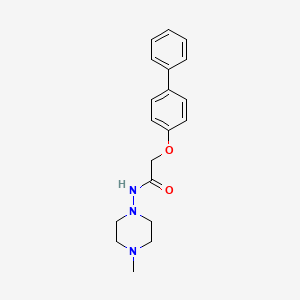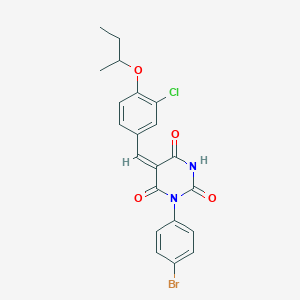
1'-(1-benzofuran-2-ylmethyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1'-(1-benzofuran-2-ylmethyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide, also known as BF-2.8, is a novel compound that has gained significant attention in the field of pharmaceutical research. It is a highly potent and selective antagonist of the nociceptin/orphanin FQ receptor, which is involved in the regulation of pain, anxiety, and stress responses.8.
Mechanism of Action
1'-(1-benzofuran-2-ylmethyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide acts as a selective antagonist of the nociceptin/orphanin FQ receptor, which is a G-protein coupled receptor that is widely expressed in the central nervous system. The nociceptin/orphanin FQ receptor is involved in the regulation of pain, anxiety, and stress responses. 1'-(1-benzofuran-2-ylmethyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide binds to the receptor and prevents the activation of downstream signaling pathways, resulting in the inhibition of nociceptin/orphanin FQ receptor-mediated effects.
Biochemical and Physiological Effects:
1'-(1-benzofuran-2-ylmethyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide has been shown to have potent analgesic and anxiolytic effects in animal models. It has also been shown to reduce drug-seeking behavior and to improve cognitive function in animal models of addiction and schizophrenia, respectively. 1'-(1-benzofuran-2-ylmethyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it suitable for clinical development.
Advantages and Limitations for Lab Experiments
1'-(1-benzofuran-2-ylmethyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the nociceptin/orphanin FQ receptor, its favorable pharmacokinetic profile, and its ability to cross the blood-brain barrier. However, there are also some limitations to its use in lab experiments, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Future Directions
1'-(1-benzofuran-2-ylmethyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide has significant potential for the development of novel therapeutics for various diseases, including pain, anxiety, addiction, and psychiatric disorders. Future research should focus on the optimization of the synthesis method to increase yields and reduce costs, as well as the development of more selective and potent analogs of 1'-(1-benzofuran-2-ylmethyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide. In addition, clinical trials are needed to evaluate the safety and efficacy of 1'-(1-benzofuran-2-ylmethyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide in humans, and to determine its optimal dosing and administration regimen. Overall, 1'-(1-benzofuran-2-ylmethyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide represents a promising new class of compounds for the treatment of various diseases, and further research in this area is warranted.
Synthesis Methods
The synthesis of 1'-(1-benzofuran-2-ylmethyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide involves a series of chemical reactions that start with the condensation of 2-methoxyethylamine and 1-benzofuran-2-carbaldehyde to form the intermediate 1-(2-methoxyethyl)-1-benzofuran-2-ylmethanol. This intermediate is then converted to the corresponding mesylate, which is reacted with 1,4'-bipiperidine-3-carboxylic acid to yield the final product, 1'-(1-benzofuran-2-ylmethyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide. The synthesis method has been optimized to produce high yields of pure 1'-(1-benzofuran-2-ylmethyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide, making it suitable for large-scale production.
Scientific Research Applications
1'-(1-benzofuran-2-ylmethyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, anxiety, and addiction. In preclinical studies, 1'-(1-benzofuran-2-ylmethyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide has been shown to be highly effective in reducing pain and anxiety behaviors in animal models. It has also been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine, suggesting its potential use in addiction treatment. In addition, 1'-(1-benzofuran-2-ylmethyl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide has been investigated for its potential use in the treatment of psychiatric disorders, such as depression and schizophrenia.
properties
IUPAC Name |
1-[1-(1-benzofuran-2-ylmethyl)piperidin-4-yl]-N-(2-methoxyethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O3/c1-28-14-10-24-23(27)19-6-4-11-26(16-19)20-8-12-25(13-9-20)17-21-15-18-5-2-3-7-22(18)29-21/h2-3,5,7,15,19-20H,4,6,8-14,16-17H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHKLMVZHCMRNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCCN(C1)C2CCN(CC2)CC3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[(3-amino-3-oxopropyl)(isopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5396704.png)
![3-methyl-8-[2-(phenylsulfonyl)ethyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5396712.png)
![6,8-dimethyl-9-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5396717.png)

![ethyl 1-[3-(2-allyl-4-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5396742.png)

![{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B5396763.png)

![4-benzoyl-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5396775.png)



![2-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5396791.png)
![6-(3-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5396802.png)